molecular formula C8H10N2O2 B8576184 Methyl 2-(3-aminopyridin-2-yl)acetate

Methyl 2-(3-aminopyridin-2-yl)acetate

Cat. No.: B8576184
M. Wt: 166.18 g/mol
InChI Key: FBHFMBUCWVINTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(3-aminopyridin-2-yl)acetate is a heterocyclic ester featuring a pyridine ring substituted with an amino group at the 3-position and an acetylated methyl ester at the 2-position. This compound serves as a key intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its structural motif—a pyridine core with electron-donating (amino) and electron-withdrawing (ester) groups—confers unique reactivity and physicochemical properties, making it a subject of interest in medicinal and materials chemistry .

Properties

Molecular Formula

C8H10N2O2

Molecular Weight

166.18 g/mol

IUPAC Name

methyl 2-(3-aminopyridin-2-yl)acetate

InChI

InChI=1S/C8H10N2O2/c1-12-8(11)5-7-6(9)3-2-4-10-7/h2-4H,5,9H2,1H3

InChI Key

FBHFMBUCWVINTC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=C(C=CC=N1)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Ethyl 2-(3-aminopyridin-2-yl)acetate

  • Structure : Ethyl ester analog with a C9H12N2O2 formula (MW: 180.2).
  • Key Differences :
    • The ethyl group increases hydrophobicity compared to the methyl ester, slightly reducing solubility in polar solvents .
    • Molecular weight is higher (180.2 vs. 166.17 for the methyl ester).
  • Applications : Used in research settings with specific storage guidelines (stable at room temperature, sensitive to light) .
Property Methyl Ester Ethyl Ester
Molecular Formula C8H10N2O2 C9H12N2O2
Molecular Weight 166.17 180.2
Solubility Higher in polar solvents Lower in polar solvents
Storage Stability Similar Similar

Pyridine Derivatives with Varied Substituents

Methyl 2-[(3-cyanopyridin-2-yl)(methyl)amino]acetate
  • Structure: Features a cyano group at the 3-position and a methylamino group.
  • Key Differences: The cyano group enhances electrophilicity, enabling nucleophilic addition reactions absent in the amino-substituted compound. Reduced basicity due to the electron-withdrawing cyano group .
Ethyl 2-(6-aminopyridin-2-yl)acetate
  • Structure: Amino group at the 6-position instead of the 3-position.
  • Key Differences :
    • Altered electronic distribution on the pyridine ring, affecting hydrogen-bonding capacity and metal coordination .
Compound Substituent Position Notable Reactivity
Methyl 2-(3-aminopyridin-2-yl)acetate 3-amino Base-catalyzed hydrolysis
Ethyl 2-(6-aminopyridin-2-yl)acetate 6-amino Enhanced metal chelation

Boronate and Heterocyclic Analogs

Methyl 2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)acetate
  • Structure : Incorporates a boronate ester for Suzuki-Miyaura cross-coupling.
  • Key Differences :
    • The boronate group enables participation in palladium-catalyzed reactions, a feature absent in the parent compound .
Ethyl 2-(4,6-dimethyl-3-oxoisothiazolo[5,4-b]pyridin-2(3H)-yl)acetate
  • Structure : Fused isothiazolo-pyridine system with keto and methyl groups.

Imidazole-Based Acetates (e.g., Ethyl 2-(2,5-diphenyl-1H-imidazole-4-yl)acetate)

  • Structure : Replaces pyridine with an imidazole ring.
  • Key Differences :
    • Imidazole’s aromaticity and dual hydrogen-bonding sites enhance interactions with biological targets, such as enzymes or receptors .

    • Lower thermal stability compared to pyridine derivatives due to imidazole’s weaker aromatic stabilization .

Solubility and Stability

  • Methyl esters generally exhibit higher solubility in polar solvents (e.g., methanol, DMSO) than ethyl esters due to shorter alkyl chains .
  • Amino-substituted pyridines are prone to oxidation, requiring inert storage conditions, whereas cyano or boronate analogs are more stable .

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